3-(3-(furan-3-yl)-1H-pyrazol-4-yl)propanoic acid
Overview
Description
3-(3-(Furan-3-yl)-1H-pyrazol-4-yl)propanoic acid is an organic compound containing a furan ring and a pyrazole ring connected by a propanoic acid chain. This hybrid structure potentially allows for diverse chemical reactivity and biological activity, making it a compound of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Similar compounds have demonstrated antimicrobial activity against yeast-like fungi candida albicans .
Mode of Action
It is suggested that the compound may interact with its targets through electrophilic species in transformations .
Biochemical Pathways
It is known that similar compounds can suppress escherichia coli and staphylococcus aureus , indicating that they may affect the biochemical pathways of these organisms.
Result of Action
Similar compounds have demonstrated good antimicrobial activity against yeast-like fungi candida albicans .
Action Environment
It is known that similar compounds can suppress escherichia coli and staphylococcus aureus , suggesting that they may be effective in various environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(furan-3-yl)-1H-pyrazol-4-yl)propanoic acid can be achieved through several routes. One common method involves:
Starting Materials: : The synthesis begins with the preparation of key intermediates such as 3-furan and 3-aminopyrazole.
Formation of Pyrazole Intermediate: : Through a cyclocondensation reaction, 3-aminopyrazole is reacted with a suitable diketone under acidic or basic conditions to form a pyrazole intermediate.
Coupling Reaction: : The furan-3-yl group is then introduced via a coupling reaction, often using palladium-catalyzed cross-coupling reactions.
Formation of Propanoic Acid Chain: : The pyrazole intermediate is reacted with a suitable propanoic acid derivative under mild conditions to finally yield the desired compound.
Industrial Production Methods
While the laboratory synthesis provides a detailed pathway for small-scale preparation, industrial production may involve more streamlined and efficient methods, leveraging catalytic processes, continuous flow chemistry, and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-(Furan-3-yl)-1H-pyrazol-4-yl)propanoic acid can undergo various types of chemical reactions including:
Oxidation: : The furan ring is particularly susceptible to oxidation, leading to products like furan carboxylic acids.
Reduction: : The pyrazole ring can be reduced under hydrogenation conditions, resulting in different hydrogenated pyrazole derivatives.
Substitution: : Electrophilic aromatic substitution can occur on the furan ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: : Common reagents include hydrogen peroxide and peracids.
Reduction: : Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: : Conditions often involve halogenating agents and Lewis acids to facilitate electrophilic attack on the furan ring.
Major Products Formed
Oxidation Products: : Furan-2,3-dicarboxylic acid
Reduction Products: : Dihydropyrazole derivatives
Substitution Products: : Halogenated furans
Scientific Research Applications
Chemistry
In chemistry, 3-(3-(furan-3-yl)-1H-pyrazol-4-yl)propanoic acid serves as a precursor for the synthesis of various heterocyclic compounds, which are of interest due to their potential reactivity and functional properties.
Biology
In biological studies, this compound might be evaluated for its potential biological activity, including antimicrobial, antifungal, or anticancer properties, owing to the bioactivity commonly associated with furan and pyrazole moieties.
Medicine
Medical research may focus on exploring its pharmacological potential, including its action as an enzyme inhibitor, receptor agonist, or antagonist, given the presence of the bioactive furan and pyrazole rings.
Industry
In the industrial sector, this compound can be used in the development of novel materials or as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
3-(Furan-2-yl)-1H-pyrazol-4-yl)propanoic acid: : Similar but with the furan ring at a different position, leading to different reactivity.
3-(3-Pyridyl)-1H-pyrazol-4-yl)propanoic acid: : Contains a pyridyl group instead of furan, affecting its electronic properties and biological activity.
3-(Thiophen-3-yl)-1H-pyrazol-4-yl)propanoic acid: : Thiophene as a sulfur analog of furan, offering different reactivity and stability.
Uniqueness
3-(3-(Furan-3-yl)-1H-pyrazol-4-yl)propanoic acid stands out due to the specific placement of the furan ring, which can significantly influence its chemical reactivity and biological interactions compared to its analogs.
This detailed analysis covers various aspects of this compound, showcasing its potential for further research and application.
Properties
IUPAC Name |
3-[5-(furan-3-yl)-1H-pyrazol-4-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c13-9(14)2-1-7-5-11-12-10(7)8-3-4-15-6-8/h3-6H,1-2H2,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMMETSQEKZWGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=C(C=NN2)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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